1,3-dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a theophylline-based purine-2,6-dione derivative with modifications at positions 1, 3, and 7 of the xanthine core. The 7-position is substituted with a 2-(piperidin-1-yl)ethyl group, which confers unique pharmacological properties. This compound has been investigated for its inhibitory activity against aldehyde dehydrogenase (ALDH), a target in oncology and neurodegenerative diseases . Its synthesis typically involves nucleophilic substitution or microwave-assisted coupling reactions, as seen in related purine-2,6-dione derivatives .
Properties
IUPAC Name |
1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-16-12-11(13(20)17(2)14(16)21)19(10-15-12)9-8-18-6-4-3-5-7-18/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGPGNKFCVJQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356698 | |
| Record name | F0823-0006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79961-73-2 | |
| Record name | F0823-0006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylxanthine (theobromine) and 2-(piperidin-1-yl)ethyl chloride.
Alkylation Reaction: Theobromine is reacted with 2-(piperidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the piperidine ring.
Scientific Research Applications
1,3-dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to caffeine.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the brain. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, such as phosphodiesterase inhibition, which can enhance cyclic AMP levels and further stimulate cellular activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Targets
Substituent Effects on Bioactivity
- Piperidine/Piperazine Moieties: The 2-(piperidin-1-yl)ethyl group in the target compound enhances ALDH1A1 binding through hydrophobic interactions and hydrogen bonding. In contrast, linagliptin’s 3-aminopiperidinyl group facilitates DPP-4 binding via electrostatic interactions with catalytic residues .
- Alkyl vs. Aryl Substitutions : 7-Alkyl chains (e.g., isopentyl in NCT-501) improve metabolic stability, while aryl groups (e.g., phenethyl in ) enhance lipophilicity and CNS penetration .
- Halogenation (8-Bromo): Bromine at position 8 reduces adenosine receptor affinity but increases electrophilic reactivity, enabling further functionalization .
Research Findings and Clinical Relevance
- Anticancer Potential: The target compound and NCT-501 inhibit ALDH1A1, a marker for cancer stem cells, with in vivo efficacy in xenograft models .
- Antidiabetic vs.
- Safety Profiles : Fenetylline’s stimulant effects highlight risks of CNS-penetrant substituents, whereas the target compound’s polar piperidine group reduces brain exposure .
Biological Activity
1,3-Dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine class, structurally related to caffeine and theobromine. Its unique structure, particularly the presence of a piperidine ring, suggests potential pharmacological properties that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione. Its molecular formula is , with a molecular weight of 293.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.35 g/mol |
| CAS Number | 79961-73-2 |
The biological activity of this compound primarily involves its interaction with adenosine receptors in the brain. By binding to these receptors, it inhibits adenosine's action, which can lead to increased neuronal activity and alertness. Additionally, it may influence phosphodiesterase (PDE) activity, enhancing cyclic AMP levels and further stimulating cellular processes.
Stimulatory Effects
Research indicates that compounds similar to this compound exhibit stimulant properties. Studies have shown that such compounds can enhance cognitive function and physical performance by increasing dopamine and norepinephrine levels in the brain.
Anticancer Potential
Recent studies have explored the anticancer properties of xanthine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 43.15 |
| MDA-MB-231 | 50.23 |
| HeLa | 68.17 |
The above data suggest that this compound may inhibit cell proliferation by inducing apoptosis or altering cell cycle dynamics.
Neuroprotective Effects
Due to its structural similarity to caffeine, there is potential for neuroprotective effects against neurodegenerative diseases. Studies have indicated that such compounds can reduce oxidative stress and inflammation in neuronal cells.
Study on Cognitive Enhancement
A double-blind study evaluated the effects of a xanthine derivative similar to this compound on cognitive performance in healthy adults. Results indicated significant improvements in attention and memory tasks compared to placebo.
Anticancer Activity Assessment
In a laboratory setting, several derivatives were tested against various cancer cell lines. The results demonstrated that specific substitutions on the piperidine ring could enhance cytotoxicity against HepG2 cells significantly.
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl-7-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione?
The synthesis typically involves multi-step organic reactions, starting with the formation of the purine core via condensation of formamide derivatives followed by sequential substitution. Key steps include:
- Alkylation : Introducing the piperidinylethyl group at position 7 using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Methylation : N-Methylation at positions 1 and 3 using methyl iodide or dimethyl sulfate .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity and reaction time . Critical parameters : Catalysts (e.g., TEBA for phase-transfer catalysis), temperature (60–160°C for microwave-assisted steps), and solvent choice (DMF for polar aprotic conditions) .
Q. What analytical methods are standard for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 3.40 ppm for N-methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups in the purine ring .
Q. What are the primary biological targets of this compound?
Preclinical studies suggest activity against:
- Enzymes : Inhibition of aldehyde dehydrogenase (ALDH) and viral polymerases via competitive binding at catalytic sites .
- Receptors : Interaction with purinergic receptors (e.g., A₂A) due to structural mimicry of adenosine .
Advanced Research Questions
Q. How can substituent orientation ambiguities in the piperidinylethyl group be resolved?
Advanced techniques include:
- X-ray Crystallography : Resolve 3D conformation of the piperidine ring and ethyl linker .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons on the piperidine and purine moieties .
- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .
Q. What strategies address contradictory data in reported biological activities?
Contradictions (e.g., antiviral vs. anticancer activity) may arise from assay conditions or cell-line specificity. Mitigation strategies:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines .
- Off-Target Profiling : Use kinase/GPCR panels to identify secondary targets .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to observed effects .
Q. How does the piperidinylethyl group influence structure-activity relationships (SAR)?
Comparative studies with analogs reveal:
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| Piperidine → Piperazine | Increased solubility but reduced ALDH inhibition | |
| Ethyl linker → Propyl linker | Enhanced binding to viral polymerases (IC₅₀ from 12 nM → 8 nM) | |
| N-Methylation removal | Loss of metabolic stability (t₁/₂ < 1 hr in liver microsomes) |
Q. What methodologies validate the compound's stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .
Q. How can in vitro-to-in vivo translation challenges be addressed for toxicity studies?
- Metabolite Identification : Use hepatocyte incubations to predict major metabolites and their toxicities .
- Toxicogenomics : RNA-seq to identify pathways affected by chronic exposure .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution and clearance .
Q. What combinatorial approaches expand derivative libraries for SAR exploration?
- Solid-Phase Synthesis : Immobilize purine cores on resin for parallel substitution reactions .
- Microwave-Assisted Chemistry : Accelerate piperidine alkylation and cyclization steps (160°C, 30 min) .
- Click Chemistry : Introduce triazole or other bioisosteres at position 8 via copper-catalyzed azide-alkyne cycloaddition .
Q. What chiral separation techniques resolve enantiomers of related derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Enzymatic Resolution : Lipases or esterases to selectively hydrolyze one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. Tables for Key Data
Q. Table 1: Comparative Biological Activities of Derivatives
| Derivative Structure | Target IC₅₀ (nM) | Selectivity Index (vs. Off-Targets) | Reference |
|---|---|---|---|
| 8-(4-Ethylpiperazin-1-yl)-3-methyl | 15 (ALDH1A1) | >100 | |
| 7-Pentyl-8-(4-methylpiperazin-1-yl) | 8 (HCV Polymerase) | 50 | |
| 3-Ethyl-7-hexyl (Chloroethyl variant) | 22 (A₂A Receptor) | 30 |
Q. Table 2: Stability Data Under Stress Conditions
| Condition | Degradation Products Identified | % Parent Compound Remaining (24 hr) |
|---|---|---|
| Acidic (0.1 M HCl) | Hydrolyzed purine core | 45% |
| Oxidative (H₂O₂) | N-Oxide derivatives | 78% |
| Light (UV, 254 nm) | Ring-opening adducts | 62% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
